LCAD Exhibits a 4.4-Fold Lower Catalytic Efficiency for the (5E) Isomer Compared to the (5Z) Isomer
A direct kinetic comparison of rat long-chain acyl-CoA dehydrogenase (LCAD) shows that (5E)-tetradecenoyl-CoA is a markedly inferior substrate relative to its (5Z) isomer [1]. The catalytic efficiency (kcat/Km) of LCAD for the (5E) isomer is 5 units, whereas for the (5Z) isomer it is 22 units [2]. This represents a 4.4-fold reduction in catalytic efficiency for the trans-isomer. The primary driver of this difference is the 4-fold higher Michaelis constant (Km) for the (5E) isomer (1.6 µM vs 0.4 µM), indicating a significantly lower binding affinity for the enzyme's active site [2].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) of LCAD |
|---|---|
| Target Compound Data | 5 units |
| Comparator Or Baseline | (5Z)-tetradecenoyl-CoA: 22 units |
| Quantified Difference | 4.4-fold lower efficiency |
| Conditions | In vitro kinetic assay using purified rat LCAD, values derived from Vmax (nmol/min/mg) and Km (µM). |
Why This Matters
This data demonstrates that (5E)-tetradecenoyl-CoA is a specific and inefficient substrate for LCAD, explaining its unique metabolic accumulation and justifying its use as a precise tool for studying the metabolic bottleneck in trans-fatty acid oxidation.
- [1] Yu, W., Liang, X., Ensenauer, R. E., Vockley, J., Sweetman, L., & Schulz, H. (2004). Leaky β-oxidation of a trans-fatty acid: incomplete β-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. Journal of Biological Chemistry, 279(50), 52160-52167. View Source
- [2] Nelson, D. L., & Cox, M. M. (2008). Lehninger Principles of Biochemistry (5th ed.). W.H. Freeman. (Data table on p. S-209 of the Solutions Manual, summarizing results from Yu et al., 2004). View Source
